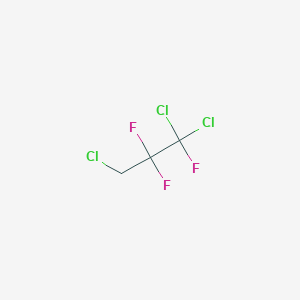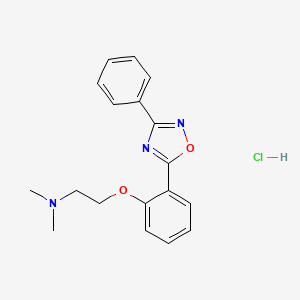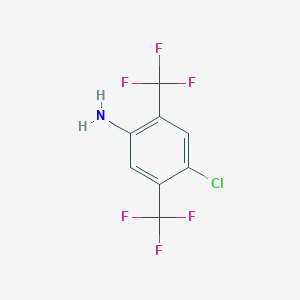
4-Chloro-2,5-bis(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,5-bis(trifluoromethyl)benzenamine is an aromatic amine with the molecular formula C8H4ClF6N and a molecular weight of 263.57 g/mol. This compound is characterized by the presence of two trifluoromethyl groups and a chlorine atom attached to a benzene ring, along with an amine group. It is used as a building block in the synthesis of various chemical compounds, including pesticides and herbicides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-bis(trifluoromethyl)benzenamine typically involves the nitration of 4-chloro-2,5-bis(trifluoromethyl)benzene followed by reduction of the nitro group to an amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amine .
Industrial Production Methods
Industrial production of 4-Chloro-2,5-bis(trifluoromethyl)benzenamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
化学反应分析
Types of Reactions
4-Chloro-2,5-bis(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, due to the electron-withdrawing effects of the trifluoromethyl groups.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation.
Oxidation and Reduction: Iron powder (Fe) and hydrochloric acid (HCl) for reduction; potassium permanganate (KMnO4) for oxidation
Major Products Formed
科学研究应用
4-Chloro-2,5-bis(trifluoromethyl)benzenamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: In the production of pesticides and herbicides, where it serves as an intermediate in the synthesis of active ingredients.
作用机制
The mechanism of action of 4-Chloro-2,5-bis(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing trifluoromethyl groups enhances its reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in various chemical reactions. The amine group can form hydrogen bonds and participate in nucleophilic attacks, contributing to its biological activity .
相似化合物的比较
Similar Compounds
4-Chloro-2-(trifluoromethyl)benzenamine: Similar structure but with only one trifluoromethyl group.
2,5-Bis(trifluoromethyl)benzenamine: Lacks the chlorine atom, affecting its reactivity and applications.
4-Chloro-2,5-difluorobenzenamine: Contains fluorine atoms instead of trifluoromethyl groups, leading to different chemical properties.
Uniqueness
4-Chloro-2,5-bis(trifluoromethyl)benzenamine is unique due to the presence of both chlorine and two trifluoromethyl groups, which significantly influence its chemical reactivity and applications. The combination of these substituents makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
属性
分子式 |
C8H4ClF6N |
|---|---|
分子量 |
263.57 g/mol |
IUPAC 名称 |
4-chloro-2,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H4ClF6N/c9-5-1-4(8(13,14)15)6(16)2-3(5)7(10,11)12/h1-2H,16H2 |
InChI 键 |
IALLQCWWBHLWAS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
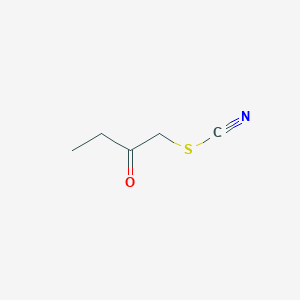
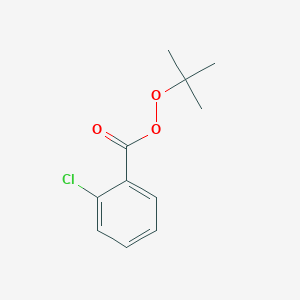
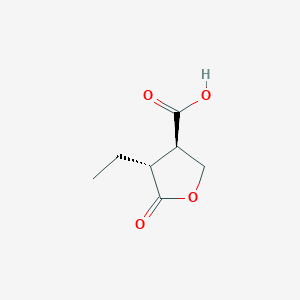
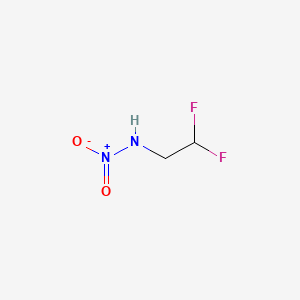
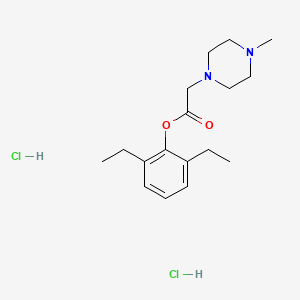
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
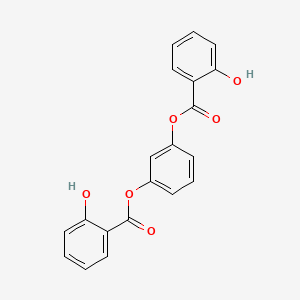
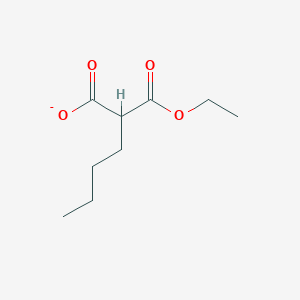
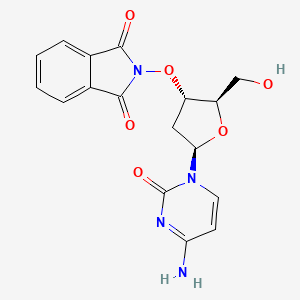
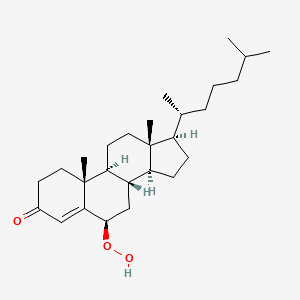
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
